N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
CAS No.: 895646-64-7
Cat. No.: VC5498734
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895646-64-7 |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 388.49 |
| IUPAC Name | N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
| Standard InChI | InChI=1S/C23H20N2O2S/c1-17-11-13-19(14-12-17)28(26,27)22-16-24-21-10-6-5-9-20(21)23(22)25-15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,24,25) |
| Standard InChI Key | QIBOKJCYIWWNQT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine, reflects its three key components:
-
A quinoline backbone (a bicyclic structure with a benzene ring fused to a pyridine ring).
-
A benzyl group (-CH₂C₆H₅) attached to the amine at position 4.
-
A 4-methylbenzenesulfonyl (tosyl) group (-SO₂C₆H₄CH₃) at position 3 .
The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4) and InChIKey (QIBOKJCYIWWNQT-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Structural and Physicochemical Data
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-Benzyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step reactions:
-
Quinoline Functionalization: A quinoline derivative undergoes sulfonation at position 3 using 4-methylbenzenesulfonyl chloride under basic conditions.
-
Benzylamine Coupling: The resulting sulfonated quinoline reacts with benzylamine via nucleophilic substitution or metal-catalyzed cross-coupling .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-methylbenzenesulfonyl chloride, NaOH | DCM/DMF | 0–25°C | 60–75% |
| 2 | Benzylamine, Pd(PPh₃)₄, Na₂CO₃ | Acetonitrile | 150°C (MW) | 40–55% |
Microwave-assisted synthesis (e.g., 150°C for 10 minutes) has been employed to enhance reaction efficiency, as seen in analogous quinazoline systems .
Challenges and Optimization
-
By-Product Formation: Competing reactions at the quinoline nitrogen require precise pH control.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve sulfonation yields, while dichloromethane (DCM) facilitates amine coupling .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 389.1, consistent with the molecular formula .
Crystallographic Analysis
Single-crystal X-ray diffraction of related sulfonamides (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveals planar quinoline rings and sulfonyl oxygen geometry, aiding in conformational studies .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Key Analogues
The fluorobenzyl analogue shows enhanced metabolic stability, while quinazoline derivatives exhibit divergent biological targets .
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomics and siRNA screens.
-
Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
-
Structural Modifications: Introduce electron-withdrawing groups to enhance sulfonamide reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume